1-(4-Morpholinophenyl)guanidine
Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives is well-documented in the provided papers. For instance, morpholinium [13C]formate is synthesized by neutralizing an aqueous solution of sodium [13C]formate and hydrochloric acid with morpholine, which is then used to synthesize labeled guanine and adenine . Another paper describes the synthesis of a morpholinopyrimidine derivative, which involves the use of a Vilsmeier-Haack reagent and subsequent displacement reactions . These methods highlight the versatility of morpholine in synthetic chemistry and suggest potential pathways for the synthesis of 1-(4-Morpholinophenyl)guanidine.
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be complex, as evidenced by the structure of 1-(Morpholinothiocarbonyl)-3,3-(oxydiethyl)-1,2-diphenylguanidine, which features two morpholino rings and two phenyl rings with a guanidine and thiourea backbone . The morpholine rings in this compound adopt chair conformations, indicating that similar structural features might be expected in 1-(4-Morpholinophenyl)guanidine.
Chemical Reactions Analysis
The chemical reactions involving morpholine derivatives are diverse. For example, the synthesis of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine involves a coupling reaction between morpholine and a diazonium ion . This demonstrates the reactivity of morpholine-containing compounds in coupling reactions, which could be relevant for the chemical reactions of 1-(4-Morpholinophenyl)guanidine.
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be inferred from the photophysical characterization of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine. This compound shows intense absorption bands and emission at specific wavelengths, indicating its potential use in photophysical applications . While the exact properties of 1-(4-Morpholinophenyl)guanidine are not detailed, similar morpholine derivatives exhibit significant photophysical activity, which could suggest similar properties for the compound .
Scientific Research Applications
Synthesis and Spectral Analysis
- 1-(4-Morpholinophenyl)guanidine has been used in synthesizing novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines. These compounds are derived from (E)-1-4-morpholinophenyl)-3-aryl-prop-2-en-1-ones and are characterized by various spectroscopic methods (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Antibacterial Activity
- A study on microwave-assisted synthesis reported the use of 1-(4-morpholinophenyl) ethanone in producing compounds with antibacterial activity. These compounds include 4-(4-morpholinophenyl)-6-substituted phenyl pyrimidin-2-amines and related derivatives (Merugu, Ramesh, & Sreenivasulu, 2010).
Novel Apoptosis-Inducing Compound
- Monanchocidin, a guanidine alkaloid with a unique structure that includes a morpholine hemiketal ring, was isolated from the marine sponge Monanchora pulchra. This compound exhibits pro-apoptotic and cytotoxic activities (Guzii et al., 2010).
Improved Drug Synthesis
- An improved synthesis route for momelotinib, an important pharmaceutical compound, involves the use of 1-(4-morpholinophenyl)guanidine. This procedure is noted for its simplicity and suitability for industrial production (Sun, Xu, Ji, & Wang, 2016).
Molecular Basis of Action in Drug Therapy
- Guanidine compounds, including those with morpholine structures, have been studied for their role in inhibiting voltage-gated potassium channels. This is significant for their use in treating neuromuscular diseases such as myasthenic syndrome of Lambert-Eaton and botulism (Kalia & Swartz, 2011).
RNAi Therapeutics
- Guanidinium- and morpholino-functionalized polycarbonates have been designed for use in RNAi therapeutics, showing potential in decreasing the expression of specific genes. This highlights their role in potential anticancer therapy applications (Frère et al., 2015).
Neuromuscular Transmission Studies
- Research on guanidine's effects on different types of muscle twitch responses suggests a complex mechanism influenced by muscle fiber types and ion channel densities. This is relevant for understanding its therapeutic applications in muscle-related conditions (Ferrari, Rodrigues-Simioni, & da Cruz Höfling, 2012).
Future Directions
: Ichihara, M., Asakawa, D., Yamamoto, A., & Sudo, M. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Analytical and Bioanalytical Chemistry, 415(3), 1953–1965. Link : Mol-Instincts. (n.d.). 1-(4-morpholinophenyl)guanidine chemical structure. Link : The Chemistry and Biology of Guanidine Natural Products. (n.d.). Link
properties
IUPAC Name |
2-(4-morpholin-4-ylphenyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c12-11(13)14-9-1-3-10(4-2-9)15-5-7-16-8-6-15/h1-4H,5-8H2,(H4,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZJREQBRCRGLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436466 | |
Record name | 1-(4-morpholinophenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Morpholinophenyl)guanidine | |
CAS RN |
247234-41-9 | |
Record name | 1-(4-morpholinophenyl)guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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